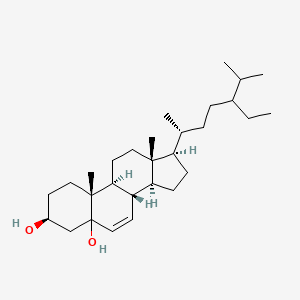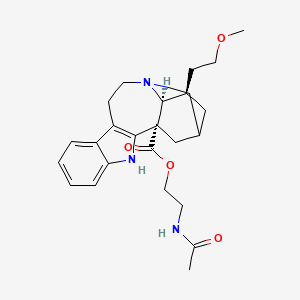![molecular formula C14H14O2S B10841481 2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)
2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a vinyl group connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative of 3,5-dimethoxyphenyl with a halogenated thiophene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to targets.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-phenylacetamide: Another compound with a similar structure but different functional groups.
2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide: A stilbazolium derivative with applications in nonlinear optics.
Uniqueness
2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene is unique due to its thiophene ring, which imparts distinct electronic properties compared to other stilbene derivatives. This makes it particularly valuable in the development of organic electronic materials.
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C14H14O2S/c1-15-12-8-11(9-13(10-12)16-2)5-6-14-4-3-7-17-14/h3-10H,1-2H3/b6-5+ |
InChI Key |
URRYDXXEGGXDQJ-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=CS2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
![2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)
![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)
![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)

![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)


